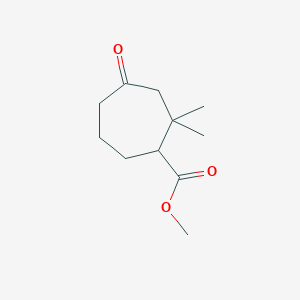
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cycloheptanone, featuring a methyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-dimethyl-4-oxocycloheptanecarboxylic acid.
Reduction: Formation of 2,2-dimethyl-4-hydroxycycloheptane-1-carboxylate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester functional groups allow it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-1-cycloheptanecarboxylate: Similar structure but lacks the 2,2-dimethyl substitution.
Methyl 2-oxo-1-cyclopentanecarboxylate: A smaller ring structure with similar functional groups.
Methyl 2-oxo-1-cyclohexanecarboxylate: A six-membered ring analog.
Uniqueness
Methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate is unique due to its seven-membered ring structure with two methyl groups at the 2-position, which can influence its reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,2-dimethyl-4-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-11(2)7-8(12)5-4-6-9(11)10(13)14-3/h9H,4-7H2,1-3H3 |
InChI Key |
VUHOIFXURXHSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CCCC1C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


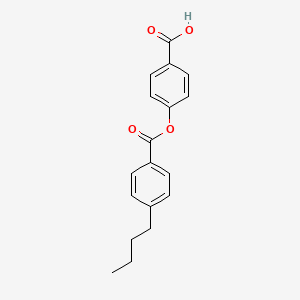

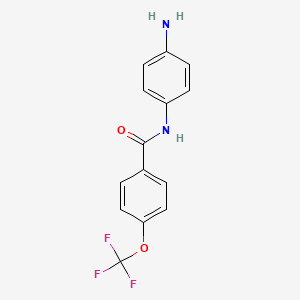
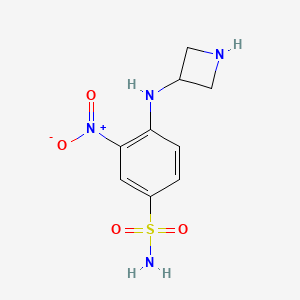
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)
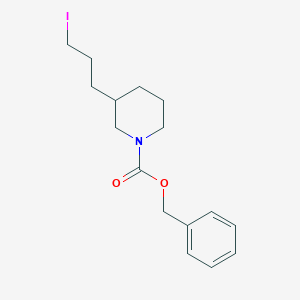
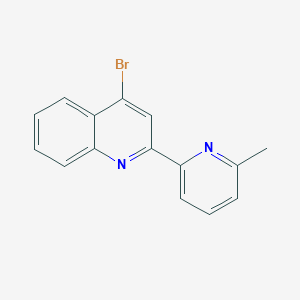
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
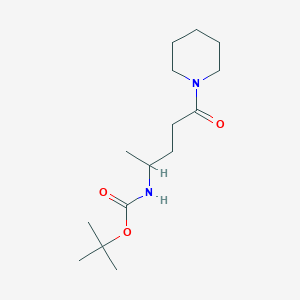

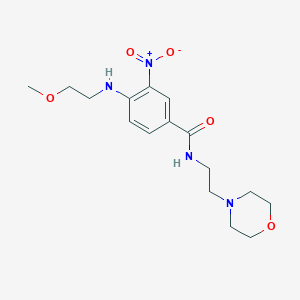
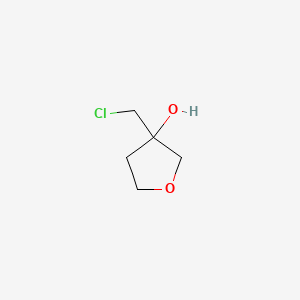
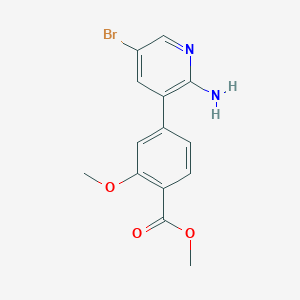
![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)
